5-(pyridin-2-yl)-1H-imidazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(pyridin-2-yl)-1H-imidazole-2-carboxylic acid is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyridin-2-yl)-1H-imidazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N’-aminopiridyne-2-carboximidamine with an excess of monoethyl oxalyl chloride . This reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or dimethylformamide, and requires precise temperature control to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-(pyridin-2-yl)-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridine or imidazole rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-(pyridin-2-yl)-1H-imidazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and antimalarial properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(pyridin-2-yl)-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(pyridin-2-yl)-1H-[1,2,4]triazole-3-carboxylic acid: Similar in structure but contains a triazole ring instead of an imidazole ring.
2-(pyridin-2-yl)pyrimidine derivatives: These compounds also feature a pyridine ring but are connected to a pyrimidine ring.
Uniqueness
5-(pyridin-2-yl)-1H-imidazole-2-carboxylic acid is unique due to its specific combination of pyridine and imidazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H7N3O2 |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
5-pyridin-2-yl-1H-imidazole-2-carboxylic acid |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-11-5-7(12-8)6-3-1-2-4-10-6/h1-5H,(H,11,12)(H,13,14) |
InChI Key |
GPMFICCBVLGQJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=C(N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.